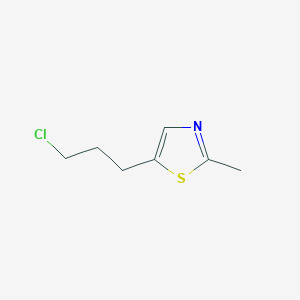
5-(3-Chloropropyl)-2-methyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloropropyl)-2-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloropropyl group attached to the thiazole ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropropyl)-2-methyl-1,3-thiazole typically involves the reaction of 2-methylthiazole with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, usually in an organic solvent like dichloromethane or toluene. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloropropyl)-2-methyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 5-(3-aminopropyl)-2-methyl-1,3-thiazole, 5-(3-mercaptopropyl)-2-methyl-1,3-thiazole, etc.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 5-(3-chloropropyl)-2-methylthiazolidine.
Scientific Research Applications
5-(3-Chloropropyl)-2-methyl-1,3-thiazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-(3-Chloropropyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloropropyl group can also undergo metabolic transformations, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-thiazole: Lacks the chloropropyl group, making it less reactive in substitution reactions.
5-(3-Bromopropyl)-2-methyl-1,3-thiazole: Similar structure but with a bromine atom, which can lead to different reactivity and applications.
5-(3-Chloropropyl)-1,3-thiazole: Similar but lacks the methyl group, affecting its chemical properties and reactivity.
Uniqueness
5-(3-Chloropropyl)-2-methyl-1,3-thiazole is unique due to the presence of both the chloropropyl and methyl groups, which confer specific reactivity and make it a versatile intermediate in various chemical syntheses. Its unique structure allows for targeted modifications, making it valuable in research and industrial applications.
Properties
Molecular Formula |
C7H10ClNS |
|---|---|
Molecular Weight |
175.68 g/mol |
IUPAC Name |
5-(3-chloropropyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C7H10ClNS/c1-6-9-5-7(10-6)3-2-4-8/h5H,2-4H2,1H3 |
InChI Key |
ZLOLIJWYDKNLBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



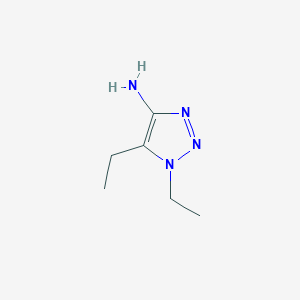
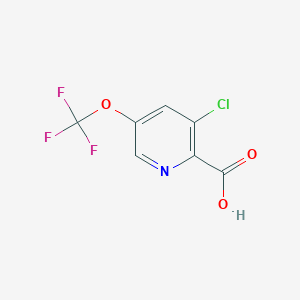
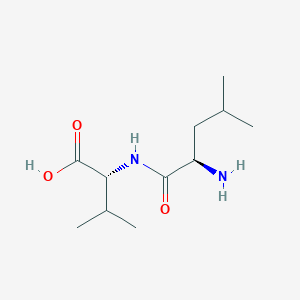

![3-Ethyl-1-[(3-methylpiperidin-4-yl)methyl]urea](/img/structure/B13157541.png)

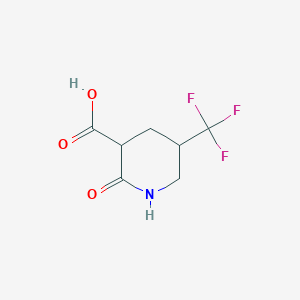
![3-[1-(Aminomethyl)cyclopropyl]-2-methylpiperidin-3-ol](/img/structure/B13157557.png)


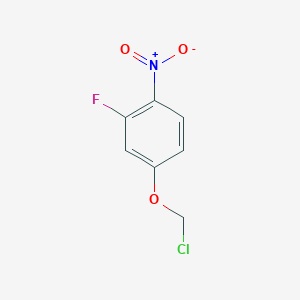
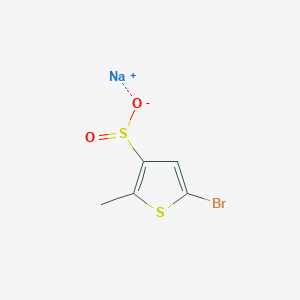
![Methyl 6-aminospiro[2.5]octane-1-carboxylate](/img/structure/B13157599.png)
